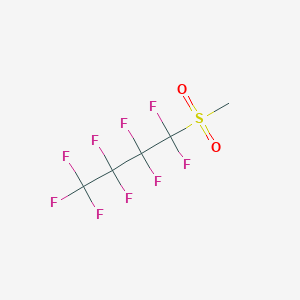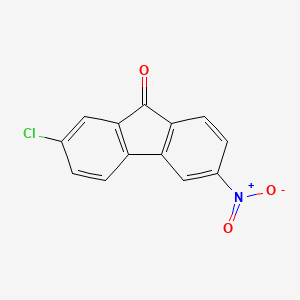
5-Butyl-o-cresol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-o-cresol, also known as 5-butyl-2-methylphenol, is an organic compound belonging to the cresol family. Cresols are methylphenols, which are derivatives of phenol with a methyl group attached to the benzene ring. This compound is characterized by the presence of a butyl group at the fifth position and a methyl group at the second position on the benzene ring. This compound is of significant interest due to its various applications in industrial and scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Butyl-o-cresol can be synthesized through the alkylation of o-cresol with butyl alcohol. The reaction typically involves the use of catalysts such as 12-tungstophosphoric acid supported on neutral alumina. The reaction is carried out in a liquid phase under mild conditions, ensuring high conversion rates and selectivity for the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of solid acid catalysts to replace traditional liquid acids. This approach not only enhances the efficiency of the reaction but also minimizes environmental impact. The use of solid acids like sulfated zirconia and heteropolyacids has been explored for the alkylation process .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Butyl-o-cresol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different hydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Friedel-Crafts alkylation and acylation reactions are common, using catalysts like aluminum chloride and ferric chloride.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various alkylated and acylated products depending on the substituents introduced.
Applications De Recherche Scientifique
5-Butyl-o-cresol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its antioxidant properties, which may have therapeutic implications.
Industry: Utilized in the production of varnishes, resins, and polymerization inhibitors.
Mécanisme D'action
The mechanism by which 5-Butyl-o-cresol exerts its effects involves its interaction with cellular components. As an antioxidant, it scavenges free radicals, thereby preventing oxidative damage to cells. The compound’s molecular targets include reactive oxygen species and other free radicals. The pathways involved in its antioxidant action include the donation of hydrogen atoms to neutralize free radicals .
Comparaison Avec Des Composés Similaires
Butylated hydroxytoluene (BHT):
Butylated hydroxyanisole (BHA): Another antioxidant used in food preservation.
Comparison: 5-Butyl-o-cresol is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. Compared to BHT and BHA, this compound may offer different reactivity and stability profiles, making it suitable for specific applications where other antioxidants may not be as effective .
Propriétés
Numéro CAS |
94134-86-8 |
|---|---|
Formule moléculaire |
C11H16O |
Poids moléculaire |
164.24 g/mol |
Nom IUPAC |
5-butyl-2-methylphenol |
InChI |
InChI=1S/C11H16O/c1-3-4-5-10-7-6-9(2)11(12)8-10/h6-8,12H,3-5H2,1-2H3 |
Clé InChI |
CUYLNCWYFSSEQG-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1=CC(=C(C=C1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one;hydrochloride](/img/structure/B14003923.png)
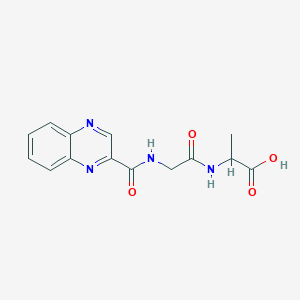
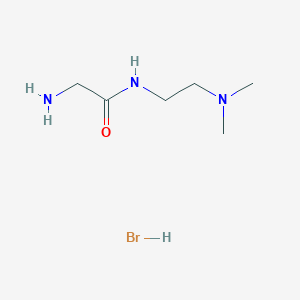
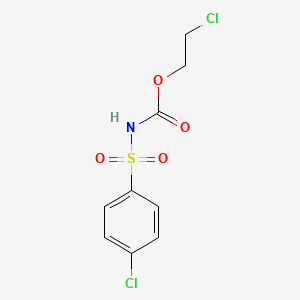
![4-{[(Methylcarbamothioyl)amino]methyl}-N-(propan-2-yl)benzamide](/img/structure/B14003944.png)
![(Acetylamino)[3-(4-methylphenyl)-3-oxopropyl]propanedioic acid](/img/structure/B14003947.png)
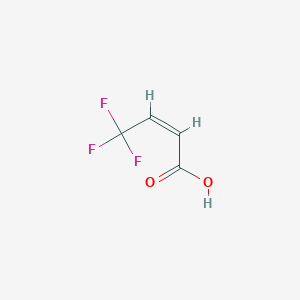

![1,1'-[Icosane-1,20-diylbis(oxy)]dicyclohexane](/img/structure/B14003966.png)
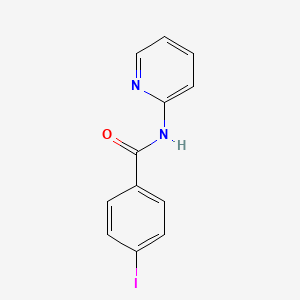
![N-[(3,4-dimethoxyphenyl)methylideneamino]benzamide](/img/structure/B14003978.png)
